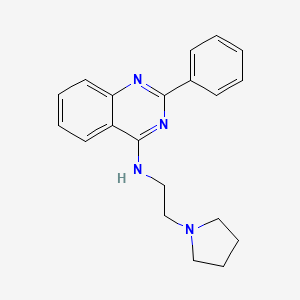
4-(furan-2-carbonyl)-N-(2,4,6-trimethylphenyl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(furan-2-carbonyl)-N-(2,4,6-trimethylphenyl)piperazine-1-carboxamide, also known as TFP or TFPB, is a compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
4-(furan-2-carbonyl)-N-(2,4,6-trimethylphenyl)piperazine-1-carboxamide acts as a selective antagonist of the NMDA receptor by binding to the glycine-binding site on the receptor. This binding prevents the binding of glycine, which is necessary for the activation of the receptor. By blocking the NMDA receptor, 4-(furan-2-carbonyl)-N-(2,4,6-trimethylphenyl)piperazine-1-carboxamide can modulate synaptic plasticity and reduce the excitotoxicity associated with excessive NMDA receptor activation.
Biochemical and Physiological Effects:
4-(furan-2-carbonyl)-N-(2,4,6-trimethylphenyl)piperazine-1-carboxamide has been shown to have a number of biochemical and physiological effects, including reducing neuronal damage and improving cognitive function in animal models of stroke and traumatic brain injury. 4-(furan-2-carbonyl)-N-(2,4,6-trimethylphenyl)piperazine-1-carboxamide has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(furan-2-carbonyl)-N-(2,4,6-trimethylphenyl)piperazine-1-carboxamide is its selectivity for the NMDA receptor, which allows for more precise targeting of this receptor in laboratory experiments. However, 4-(furan-2-carbonyl)-N-(2,4,6-trimethylphenyl)piperazine-1-carboxamide has a relatively short half-life and can be difficult to administer in vivo, which can limit its usefulness in certain experiments.
Direcciones Futuras
There are a number of future directions for research on 4-(furan-2-carbonyl)-N-(2,4,6-trimethylphenyl)piperazine-1-carboxamide, including the development of more potent and selective NMDA receptor antagonists, the investigation of 4-(furan-2-carbonyl)-N-(2,4,6-trimethylphenyl)piperazine-1-carboxamide's potential anti-cancer properties in vivo, and the exploration of 4-(furan-2-carbonyl)-N-(2,4,6-trimethylphenyl)piperazine-1-carboxamide's potential applications in other fields, such as psychiatry and drug addiction research. Additionally, further studies are needed to determine the optimal dosing and administration methods for 4-(furan-2-carbonyl)-N-(2,4,6-trimethylphenyl)piperazine-1-carboxamide in various experimental settings.
Métodos De Síntesis
4-(furan-2-carbonyl)-N-(2,4,6-trimethylphenyl)piperazine-1-carboxamide can be synthesized using a variety of methods, including the reaction of furan-2-carboxylic acid with 1,2,3,6-tetrahydro-2,6-dimethyl-4-piperidone in the presence of thionyl chloride, followed by reaction with 2,4,6-trimethylaniline. Another method involves the reaction of furan-2-carboxylic acid with N-(2,4,6-trimethylphenyl)piperazine in the presence of thionyl chloride, followed by reaction with 1,2,3,6-tetrahydro-2,6-dimethyl-4-piperidone.
Aplicaciones Científicas De Investigación
4-(furan-2-carbonyl)-N-(2,4,6-trimethylphenyl)piperazine-1-carboxamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 4-(furan-2-carbonyl)-N-(2,4,6-trimethylphenyl)piperazine-1-carboxamide has been shown to act as a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in synaptic plasticity and learning and memory. 4-(furan-2-carbonyl)-N-(2,4,6-trimethylphenyl)piperazine-1-carboxamide has also been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth and proliferation of cancer cells. In drug discovery, 4-(furan-2-carbonyl)-N-(2,4,6-trimethylphenyl)piperazine-1-carboxamide has been used as a lead compound for the development of new drugs targeting the NMDA receptor.
Propiedades
IUPAC Name |
4-(furan-2-carbonyl)-N-(2,4,6-trimethylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-13-11-14(2)17(15(3)12-13)20-19(24)22-8-6-21(7-9-22)18(23)16-5-4-10-25-16/h4-5,10-12H,6-9H2,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMYSHUDAZSRIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)N2CCN(CC2)C(=O)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(furan-2-carbonyl)-N-(2,4,6-trimethylphenyl)piperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2-methylanilino)-2-oxoethyl] (Z)-2-cyano-3-phenylprop-2-enoate](/img/structure/B7467709.png)
![N-[3-[(3Z)-2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propoxy]phenyl]acetamide](/img/structure/B7467715.png)
![5-[(3-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7467728.png)
![5-[(4-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7467738.png)
![4-Methoxy-3-[(4-methylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B7467751.png)


![[2-(4-bromo-2-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467784.png)

![3,4-dichloro-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]benzamide](/img/structure/B7467795.png)



